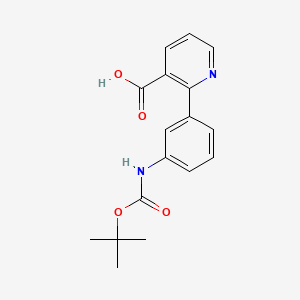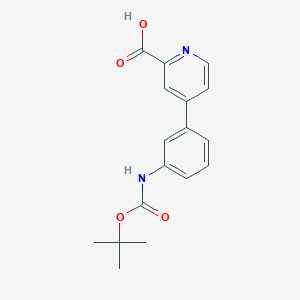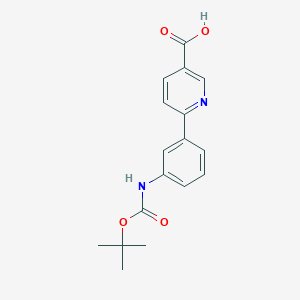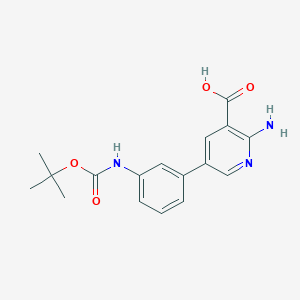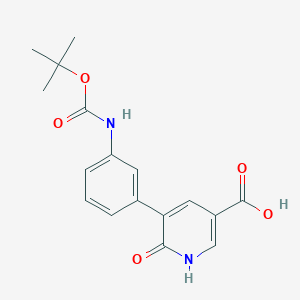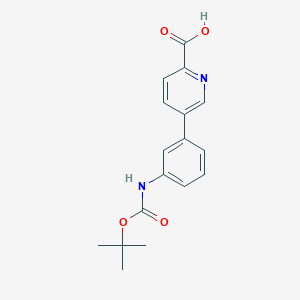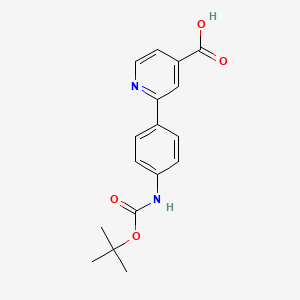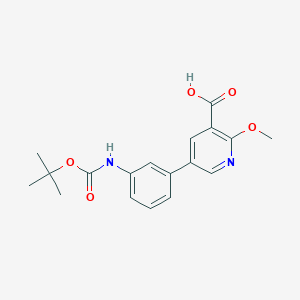
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid (5-BOC-2-MNA) is an interesting molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of nicotinic acid, an important intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD) and other important cofactors. 5-BOC-2-MNA has been found to be a useful reagent for the synthesis of various compounds and has been explored for its potential use in drug delivery systems and other biotechnological applications.
科学的研究の応用
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been explored as a reagent for the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. It has also been investigated as a potential drug delivery system, due to its ability to form stable complexes with various drugs. Additionally, 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been explored for its potential use in biotechnological applications such as gene delivery and enzyme immobilization.
作用機序
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. This complex is then believed to be transported to the target site, where it can interact with the target molecule and induce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% are not well understood, but it is believed to interact with various molecules in the body, including proteins, enzymes, and hormones. It has been found to have an inhibitory effect on enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the activity of certain hormones. Additionally, 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it has been found to form stable complexes with various drugs, making it a useful reagent for drug delivery systems. However, there are also some limitations to its use in lab experiments. It is not very soluble in water, and it can be toxic if ingested in large amounts.
将来の方向性
There are a number of potential future directions for the research and development of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%. These include further exploration of its potential applications in drug delivery systems, biotechnological applications, and enzyme immobilization. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, researchers could explore the potential of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% as a therapeutic agent for the treatment of various diseases and conditions.
合成法
The synthesis of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% is a relatively straightforward process that involves the reaction of 3-bromo-4-chlorobenzoic acid with 2-methoxynicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and is usually completed within a few hours. The resulting product is a white crystalline solid that can be purified by recrystallization.
特性
IUPAC Name |
2-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-6-11(8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUPXPTHBCXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
